![molecular formula C20H26N2O6S2 B7550196 N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide](/img/structure/B7550196.png)
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and its unique mechanism of action has made it a promising candidate for the treatment of NSCLC.
Mécanisme D'action
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide works by irreversibly binding to the mutant EGFR protein, which is overexpressed in NSCLC cells. This binding prevents the activation of downstream signaling pathways that promote cell growth and proliferation, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of NSCLC cells that harbor the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. In addition, N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide has been shown to have a favorable safety profile, with minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide is its high selectivity for mutant EGFR proteins, which makes it a promising candidate for the treatment of NSCLC. However, one of the limitations of this compound is that it may not be effective against NSCLC cells that do not harbor the T790M mutation.
Orientations Futures
There are several future directions for the research and development of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of NSCLC. Another potential direction is to explore the use of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide in other types of cancer that overexpress mutant EGFR proteins. Finally, further research is needed to determine the long-term safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide involves several steps. The first step involves the reaction of 2-methoxybenzenesulfonyl chloride with 5-aminopentylamine to form N-(5-aminopentyl)-2-methoxybenzenesulfonamide. This intermediate is then reacted with 2-methoxy-5-nitrobenzenesulfonyl chloride to form N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide.
Applications De Recherche Scientifique
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of NSCLC. This compound has been shown to be highly effective in inhibiting the growth of NSCLC cells that harbor the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. In addition, N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide has been shown to have a favorable safety profile, with minimal side effects.
Propriétés
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-27-18-12-11-16(30(25,26)22-13-7-3-4-8-14-22)15-17(18)21-29(23,24)20-10-6-5-9-19(20)28-2/h5-6,9-12,15,21H,3-4,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWVDVLECYLMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)NS(=O)(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

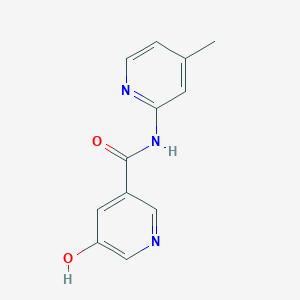
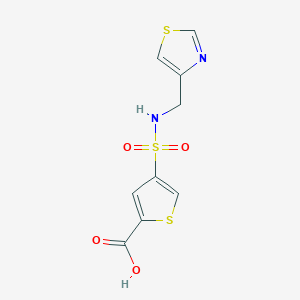
![4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline](/img/structure/B7550132.png)
![5,6-Dimethyl-3-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridazine-4-carbonitrile](/img/structure/B7550139.png)
![(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one](/img/structure/B7550151.png)
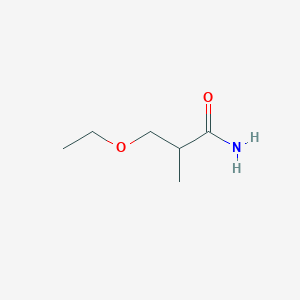
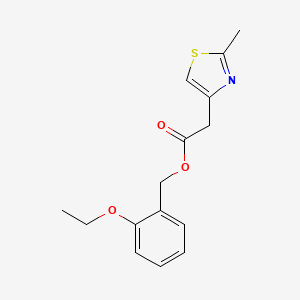
![2-(4-methoxyphenyl)-N-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550167.png)
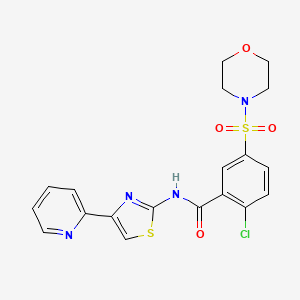
![2-fluoro-N-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]benzenesulfonamide](/img/structure/B7550175.png)
![2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide](/img/structure/B7550181.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B7550187.png)
![Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate](/img/structure/B7550190.png)
